molecular formula C13H13NO4S B1423868 Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate CAS No. 477858-72-3

Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate

Cat. No.: B1423868
CAS No.: 477858-72-3
M. Wt: 279.31 g/mol
InChI Key: IVZYWDGQBRICIY-UHFFFAOYSA-N
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Description

Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate is a complex organic compound that features a pyridine ring fused with a thienyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate typically involves multi-step organic reactions. One common method includes the condensation of a thienylmethyl ketone with a pyridine derivative under acidic conditions, followed by esterification with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent-free reactions and the use of recyclable catalysts are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and pyridine rings, leading to the formation of sulfoxides or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and thienyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be used.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4-hydroxy-2-oxo-1-(2-furylmethyl)-1,2-dihydro-3-pyridinyl]acetate
  • Methyl 2-[4-hydroxy-2-oxo-1-(2-phenylmethyl)-1,2-dihydro-3-pyridinyl]acetate
  • Methyl 2-[4-hydroxy-2-oxo-1-(2-benzyl)-1,2-dihydro-3-pyridinyl]acetate

Uniqueness

Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

methyl 2-[4-hydroxy-2-oxo-1-(thiophen-2-ylmethyl)pyridin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-18-12(16)7-10-11(15)4-5-14(13(10)17)8-9-3-2-6-19-9/h2-6,15H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZYWDGQBRICIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CN(C1=O)CC2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate
Reactant of Route 3
Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate
Reactant of Route 4
Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate
Reactant of Route 6
Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate

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